molecular formula C13H21N5O2 B6243131 tert-butyl 4-(1,2,4-triazin-3-yl)-1,4-diazepane-1-carboxylate CAS No. 2408964-73-6

tert-butyl 4-(1,2,4-triazin-3-yl)-1,4-diazepane-1-carboxylate

Cat. No. B6243131
CAS RN: 2408964-73-6
M. Wt: 279.3
InChI Key:
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Description

Tert-butyl 4-(1,2,4-triazin-3-yl)-1,4-diazepane-1-carboxylate (TBD) is an organic molecule that has been increasingly studied for its potential applications in scientific research. TBD is a derivative of 1,4-diazepane, a five-membered heterocyclic compound that is used in a variety of industrial and pharmaceutical applications. TBD is a versatile molecule that has been used in a variety of synthetic and medicinal applications.

Scientific Research Applications

Tert-butyl 4-(1,2,4-triazin-3-yl)-1,4-diazepane-1-carboxylate has been studied for its potential applications in scientific research. It has been used as a reagent in a variety of synthetic transformations, such as the synthesis of polycyclic compounds and the preparation of polymeric materials. This compound has also been used as a catalyst in the synthesis of polycyclic compounds, such as polycyclic aromatic hydrocarbons (PAHs). Additionally, this compound has been used in the synthesis of peptides and peptidomimetics.

Mechanism of Action

The exact mechanism of action of tert-butyl 4-(1,2,4-triazin-3-yl)-1,4-diazepane-1-carboxylate is not fully understood. However, it is believed that this compound acts as an electron-withdrawing group, which increases the electron density of the molecule and facilitates the formation of new bonds. Additionally, this compound is believed to act as a proton acceptor, which increases the acidity of the molecule and facilitates the formation of new bonds.
Biochemical and Physiological Effects
The exact biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound may have a variety of effects on cells and tissues. For example, this compound has been shown to inhibit the activity of certain enzymes, such as phospholipase A2, and to inhibit the growth of certain bacteria. Additionally, this compound has been shown to possess antioxidant activity, which may be beneficial in the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

Tert-butyl 4-(1,2,4-triazin-3-yl)-1,4-diazepane-1-carboxylate has several advantages for use in laboratory experiments. It is a relatively inexpensive and stable molecule, which makes it ideal for use in a variety of synthetic and medicinal applications. Additionally, this compound is a versatile molecule that can be used in a variety of synthetic transformations. However, this compound is not always suitable for use in laboratory experiments. For example, this compound is not soluble in water, which can limit its use in certain experiments.

Future Directions

The potential applications of tert-butyl 4-(1,2,4-triazin-3-yl)-1,4-diazepane-1-carboxylate are vast and varied. This compound could be used in the development of new drugs and therapeutic agents. Additionally, this compound could be used in the synthesis of polycyclic compounds and the preparation of polymeric materials. Furthermore, this compound could be used in the synthesis of peptides and peptidomimetics. Finally, this compound could be used in the development of new catalysts for chemical transformations.

Synthesis Methods

Tert-butyl 4-(1,2,4-triazin-3-yl)-1,4-diazepane-1-carboxylate can be synthesized via a variety of methods. The most common method is a reaction between 1,4-diazabicyclo[2.2.2]octane (DABCO) and a tert-butyl halide in the presence of a base, such as potassium carbonate. This reaction yields this compound in high yields. Another method is the reaction of a tert-butyl halide and a 1,2,4-triazin-3-yl halide in the presence of a base, such as potassium carbonate. This reaction yields this compound in high yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-(1,2,4-triazin-3-yl)-1,4-diazepane-1-carboxylate involves the reaction of tert-butyl 4-amino-1,4-diazepane-1-carboxylate with 1,2,4-triazine-3,5-dione in the presence of a coupling agent.", "Starting Materials": [ "tert-butyl 4-amino-1,4-diazepane-1-carboxylate", "1,2,4-triazine-3,5-dione", "coupling agent" ], "Reaction": [ "To a solution of tert-butyl 4-amino-1,4-diazepane-1-carboxylate in a suitable solvent, add 1,2,4-triazine-3,5-dione and the coupling agent.", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction with water and extract the product with an organic solvent.", "Purify the product by column chromatography or recrystallization." ] }

CAS RN

2408964-73-6

Molecular Formula

C13H21N5O2

Molecular Weight

279.3

Purity

95

Origin of Product

United States

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